molecular formula C23H22N2O4S B2607924 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922137-24-4

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide

Cat. No. B2607924
CAS RN: 922137-24-4
M. Wt: 422.5
InChI Key: LSMHTNONOZFOSL-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .


Molecular Structure Analysis

The compound contains a dibenzo[b,f][1,4]oxazepin-2-yl moiety, which is a tricyclic structure that is often found in various pharmaceutical drugs .

Scientific Research Applications

Catalytic Enantioselective Reactions

  • Catalytic Enantioselective aza-Reformatsky Reaction : This research discusses the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives through a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This process results in high yields and enantioselectivities, preserving optical purity in different transformations of the corresponding chiral β-amino esters (L. D. Munck et al., 2017).
  • Enantioselective Alkylation with Et2Zn : This study presents an enantioselective alkylation of various substituted dibenzo[b,f][1,4]oxazepines catalyzed by a (R)-VAPOL-Zn(II) complex, leading to the formation of chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities (L. D. Munck et al., 2017).

Synthesis of Derivatives

  • Asymmetric Alkynylation : A method for asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines was developed, yielding optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. This process showed high enantiomeric excesses (ee) and facilitated subsequent transformations of the carbon-carbon triple bond in the heterocyclic products (Yuanyuan Ren et al., 2014).

Novel Synthesis Methods

  • Biomass-Involved Synthesis Strategy : This research outlines an efficient method for assembling novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. The process involves N-arylation reactions and chemo- and regio-selective intramolecular transformations, yielding diversified products with good to excellent yields (Ensheng Zhang et al., 2015).

Pharmaceutical Applications

  • Methanesulfonic Acid Salt Forms : A study on the methanesulfonic acid salt forms of carbamazepine and its analogue 10,11-dihydrocarbamazepine, providing insights into their crystal structures and protonation states (A. Eberlin et al., 2013).
  • Ru-Catalyzed Asymmetric Transfer Hydrogenation : The first report on asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds, achieving high conversion and enantioselectivity in water as a solvent (G. More & B. Bhanage, 2017).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-3-25-20-6-4-5-7-22(20)29-21-13-12-18(14-19(21)23(25)26)24-30(27,28)15-17-10-8-16(2)9-11-17/h4-14,24H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMHTNONOZFOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide

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